4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a difluoromethyl group and an isopropyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the assembly of the pyrazolopyridine core followed by the introduction of the difluoromethyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene catalysis has been reported to efficiently produce chiral pyrazolo[3,4-b]pyridin-6-ones .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and practical synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness. The use of high-yielding reactions and readily available starting materials would be crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit inhibitory activity against specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound may bind to the active site of the receptor, blocking its activity and thereby exerting its biological effects. The exact molecular pathways involved would depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their inhibitory activity against FGFRs.
Difluoromethyl pyrazole derivatives: These compounds contain the difluoromethyl group and have shown various biological activities, including antifungal and antibacterial properties.
Pyrimidinamine derivatives: These compounds are known for their fungicidal activity and act as mitochondrial complex I electron transport inhibitors.
Uniqueness
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the combination of its difluoromethyl and isopropyl groups attached to the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethyl)-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c1-5(2)15-4-7-6(9(11)12)3-8(16)13-10(7)14-15/h3-5,9H,1-2H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTHGOFQCFINLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)NC2=N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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